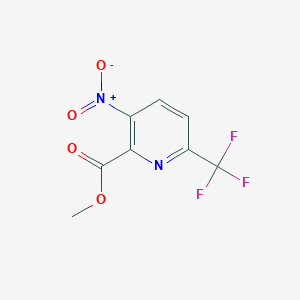
Methyl3-nitro-6-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring, with a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-6-(trifluoromethyl)picolinate typically involves the nitration of 6-(trifluoromethyl)picolinic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-nitro-6-(trifluoromethyl)picolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-6-(trifluoromethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 3-nitro-6-(trifluoromethyl)picolinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other active compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-nitro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-nitro-6-(trifluoromethyl)picolinate can be compared to other picolinate derivatives, such as:
Methyl 3-nitro-2-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 2-position.
Methyl 3-nitro-4-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-nitro-5-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 5-position.
The uniqueness of Methyl 3-nitro-6-(trifluoromethyl)picolinate lies in the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H5F3N2O4 |
|---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
methyl 3-nitro-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)6-4(13(15)16)2-3-5(12-6)8(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
LOUQVYDIDOBACL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


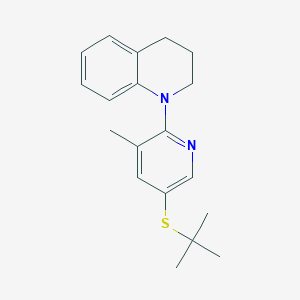
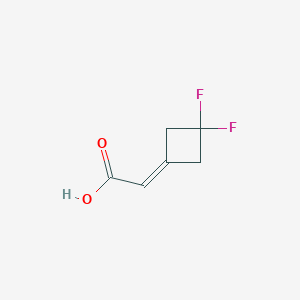

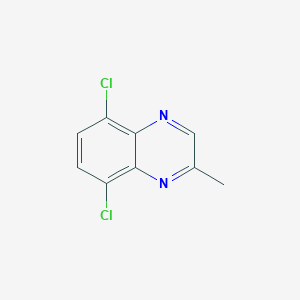

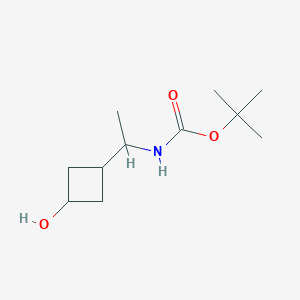

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)

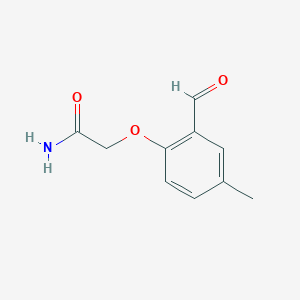

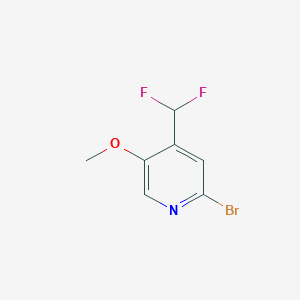
![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
